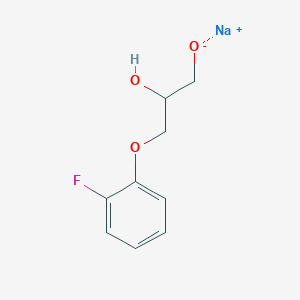

Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate

Beschreibung

IUPAC Nomenclature and Systematic Chemical Identification

The compound under investigation bears the systematic International Union of Pure and Applied Chemistry name sodium 3-(2-fluorophenoxy)-2-hydroxy-1-propanolate, which accurately reflects its complex molecular architecture. The Chemical Abstracts Service registry number 1216041-80-3 provides unambiguous identification within chemical databases and literature. The molecular formula C9H10FNaO3 indicates the presence of nine carbon atoms, ten hydrogen atoms, one fluorine atom, one sodium atom, and three oxygen atoms, yielding a molecular weight of 208.1621 grams per mole.

The systematic nomenclature reveals several key structural features that define this compound's identity. The "3-(2-fluorophenoxy)" portion indicates an ether linkage between a 2-fluorophenyl group and the third carbon of a propyl chain. The "2-hydroxy" designation specifies the presence of a hydroxyl group at the second carbon position of the propyl backbone. The "1-olate" terminology indicates that the first carbon bears a deprotonated alcohol group, which forms an ionic bond with the sodium cation.

The MDL number MFCD12401740 serves as an additional identifier within chemical databases, facilitating cross-referencing across multiple information systems. The compound's classification as a sodium salt of an organic anion places it within the broader category of alkali metal phenoxides, while its specific substitution pattern and functional group arrangement create a unique chemical entity with distinct properties.

The Simplified Molecular Input Line Entry System representation [O-]CC(COc1ccccc1F)O.[Na+] provides a concise notation that captures the essential connectivity and charge distribution within the molecule. This notation clearly illustrates the delocalized negative charge on the primary alcohol oxygen atom and the discrete sodium cation, emphasizing the ionic nature of this compound.

Molecular Geometry and Stereochemical Analysis

The molecular geometry of this compound reflects a complex three-dimensional arrangement that combines aromatic planarity with flexible aliphatic components. The 2-fluorophenyl moiety maintains its characteristic benzene ring planarity, with the fluorine substituent occupying an ortho position relative to the phenoxy oxygen. This positioning creates significant steric and electronic effects that influence the overall molecular conformation and reactivity patterns.

The propanol backbone adopts a flexible chain conformation that allows for multiple rotational states around the carbon-carbon single bonds. The presence of the hydroxyl group at the second carbon position introduces additional conformational complexity through potential intramolecular hydrogen bonding interactions. The deprotonated primary alcohol group at the first carbon creates an anionic center that strongly coordinates with the sodium cation, establishing a primary ionic interaction site.

The International Chemical Identifier representation InChI=1S/C9H10FO3/c10-8-3-1-2-4-9(8)13-6-7(12)5-11/h1-4,7,12H,5-6H2/q-1 provides detailed connectivity information that confirms the molecular architecture. The stereochemical analysis reveals that the second carbon atom in the propyl chain represents a potential chiral center due to its substitution with four different groups: hydrogen, hydroxyl, the phenoxymethyl unit, and the deprotonated alcohol-bearing carbon.

The canonical Simplified Molecular Input Line Entry System notation [O-]CC(COc1ccccc1F)O indicates the charge distribution and atomic connectivity without explicit stereochemical designation. This suggests that the compound may exist as a racemic mixture or that stereochemical considerations were not specified in the original characterization studies.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

Spectroscopic characterization of this compound requires consideration of its ionic nature and the presence of multiple functional groups that contribute distinct spectral signatures. The compound's nuclear magnetic resonance profile would be expected to exhibit characteristic resonances corresponding to the aromatic protons of the fluorophenyl group, the aliphatic protons of the propyl chain, and the hydroxyl proton at the second carbon position.

The aromatic region of the proton nuclear magnetic resonance spectrum should display four distinct aromatic proton signals reflecting the substitution pattern of the fluorophenyl ring. The fluorine substituent at the ortho position relative to the phenoxy oxygen creates a unique electronic environment that influences the chemical shifts and coupling patterns of the adjacent aromatic protons. The coupling between fluorine-19 and nearby protons would provide additional structural confirmation through heteronuclear coupling analysis.

The aliphatic region of the nuclear magnetic resonance spectrum would reveal the characteristic pattern of the propyl chain protons. The methylene protons adjacent to the phenoxy oxygen should appear as a distinct multiplet, while the central methine proton bearing the hydroxyl group would exhibit coupling to both adjacent methylene groups. The primary alcohol methylene protons would show characteristic chemical shifts and multiplicities reflecting their position adjacent to the anionic oxygen center.

Infrared spectroscopy would reveal several diagnostic absorption bands characteristic of the compound's functional groups. The hydroxyl stretch of the secondary alcohol would appear in the typical range for alcohol groups, while the carbon-oxygen stretching vibrations of the ether linkage would provide additional structural confirmation. The aromatic carbon-carbon stretching vibrations and the characteristic carbon-fluorine stretching frequency would contribute to the overall spectral fingerprint.

Mass spectrometric analysis would provide molecular weight confirmation and fragmentation pattern information. The molecular ion peak at mass-to-charge ratio 208 (accounting for the sodium cation) would confirm the molecular formula, while characteristic fragment ions would reveal the stability and preferred cleavage sites within the molecular structure.

Crystallographic Studies and Solid-State Arrangement

The solid-state structure of this compound represents a complex crystalline arrangement governed by multiple intermolecular interactions including ionic bonding, hydrogen bonding, and van der Waals forces. The ionic nature of the compound, arising from the sodium cation and the deprotonated alcohol anion, creates strong electrostatic interactions that significantly influence the crystal packing arrangement.

The sodium cation coordination environment plays a crucial role in determining the overall crystal structure. Sodium typically exhibits coordination numbers ranging from four to eight in crystalline environments, and the specific coordination geometry would depend on the availability of electron-rich centers within the crystal lattice. The deprotonated alcohol oxygen serves as a primary coordination site, while additional coordination may involve the secondary hydroxyl group, the phenoxy oxygen, or oxygen atoms from neighboring molecules.

The crystalline sponge method has emerged as a powerful technique for structural analysis of small molecules without traditional crystallization requirements. This approach utilizes single-crystalline porous coordination networks that can absorb guest molecules within their pores, allowing for conventional single-crystal diffraction analysis. The absorbed guest molecules become ordered through molecular recognition within the pre-latticed cavities, enabling structural determination even for compounds that resist traditional crystallization.

The hydrogen bonding network within the crystal structure would involve the secondary hydroxyl group as both donor and acceptor, creating extended chains or networks of intermolecular hydrogen bonds. The fluorine substituent on the aromatic ring may participate in weak hydrogen bonding interactions, contributing to the overall stability of the crystal lattice. The aromatic rings would likely engage in pi-pi stacking interactions, creating additional stabilization through aromatic overlap.

The thermal stability and polymorphism potential of the crystalline form would depend on the strength and directionality of these intermolecular interactions. Different crystallization conditions might yield distinct polymorphic forms with varying physical properties and stability characteristics.

Computational Chemistry Insights (Density Functional Theory, Molecular Dynamics)

Computational chemistry approaches provide valuable insights into the electronic structure, conformational preferences, and molecular properties of this compound that complement experimental characterization methods. Density functional theory calculations can reveal the optimized molecular geometry, electronic charge distribution, and energetic properties that govern the compound's chemical behavior.

The optimization of molecular geometry through density functional theory methods would identify the preferred conformation of the flexible propyl chain and the orientation of the fluorophenyl group relative to the aliphatic backbone. The presence of the fluorine substituent creates significant electronic effects that influence the overall molecular geometry and stability. The ortho position of the fluorine atom relative to the phenoxy oxygen may create intramolecular interactions that stabilize specific conformational arrangements.

Electronic structure analysis would reveal the charge distribution throughout the molecule, particularly the degree of charge localization on the deprotonated alcohol oxygen and the electronic effects of the fluorine substituent on the aromatic system. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies would provide insights into the compound's electronic properties and potential reactivity patterns.

Molecular dynamics simulations can explore the conformational flexibility of the compound in solution and solid-state environments. The rotational barriers around the carbon-carbon and carbon-oxygen single bonds would be quantified, revealing the accessible conformational space under thermal conditions. The interaction between the sodium cation and the anionic alcohol center would be characterized in terms of binding strength and coordination dynamics.

The computational investigation of fluorophenol systems has revealed important mechanistic insights into defluorination reactions. The density functional theory calculations demonstrate that fluorophenols can undergo activation through binding in enzyme substrate pockets, leading to defluorination pathways with specific energetic requirements. These computational studies show that the fluorine substituent position significantly influences the reaction mechanisms and energy barriers associated with carbon-fluorine bond cleavage.

Solvation effects would be incorporated through implicit or explicit solvent models to understand the compound's behavior in aqueous and organic solvent environments. The hydration of the sodium cation and the hydrogen bonding interactions between the hydroxyl groups and solvent molecules would be characterized to predict solubility and aggregation behavior.

Eigenschaften

IUPAC Name |

sodium;3-(2-fluorophenoxy)-2-hydroxypropan-1-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FO3.Na/c10-8-3-1-2-4-9(8)13-6-7(12)5-11;/h1-4,7,12H,5-6H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHCPCUWUEJTHOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(C[O-])O)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Route

The most commonly reported preparation method involves the reaction of 2-fluorophenol with epichlorohydrin in the presence of a strong base such as sodium hydroxide. This reaction proceeds via the formation of an epoxide intermediate, followed by nucleophilic ring-opening to yield the this compound compound.

- Step 1: Deprotonation of 2-fluorophenol by sodium hydroxide to form the phenoxide ion.

- Step 2: Nucleophilic attack of the phenoxide ion on the epoxide ring of epichlorohydrin, leading to ring-opening and formation of the hydroxypropan-1-olate moiety.

- Step 3: The sodium ion associates with the alkoxide to form the sodium salt.

This method is favored due to its straightforwardness, relatively mild reaction conditions, and good yields.

Reaction Conditions and Optimization

Industrial-scale synthesis often employs continuous flow reactors to optimize the reaction parameters such as temperature, pressure, and reactant concentration. Typical conditions include:

- Temperature: Moderate heating, often between 40°C to 80°C.

- Base concentration: Stoichiometric or slight excess of sodium hydroxide to ensure complete deprotonation.

- Solvent: Aqueous or mixed aqueous-organic solvents to facilitate solubility of reactants.

- Reaction time: Several hours, optimized to maximize yield while minimizing by-products.

The continuous flow setup allows for better control over reaction kinetics and heat transfer, improving product purity and scalability.

Detailed Reaction Data and Analysis

| Parameter | Typical Condition | Effect on Yield and Purity |

|---|---|---|

| 2-Fluorophenol molar ratio | 1.0 equiv | Stoichiometric; ensures complete conversion |

| Epichlorohydrin molar ratio | 1.1 equiv | Slight excess to drive reaction forward |

| Sodium hydroxide molar ratio | 1.2 equiv | Ensures full deprotonation of phenol |

| Temperature | 50–70 °C | Higher temp increases rate but may cause side reactions |

| Solvent | Water or water/ethanol mixture | Enhances solubility and reaction rate |

| Reaction time | 2–6 hours | Longer times improve conversion but may reduce selectivity |

Yield: Typically reported yields range from 70% to 85% under optimized conditions.

Purity: High purity (>95%) can be achieved by standard purification techniques such as crystallization or filtration.

Mechanistic Insights

The reaction mechanism involves:

- Formation of the phenoxide ion from 2-fluorophenol.

- Nucleophilic attack on the less hindered carbon of the epoxide ring in epichlorohydrin.

- Ring-opening generating the hydroxypropyl ether intermediate.

- Association with sodium ion to form the sodium salt.

The fluorine atom on the phenoxy ring influences the nucleophilicity of the phenoxide and the overall reactivity, often enhancing biological activity of the final compound.

Industrial Scale Considerations

- Continuous Flow Reactors: Used for precise control of reaction parameters, improving reproducibility and safety.

- By-product Minimization: Careful control of temperature and base concentration reduces formation of diols or polymeric by-products.

- Purification: Typically involves filtration to remove inorganic salts followed by solvent evaporation or crystallization.

Summary Table of Preparation Method

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | 2-Fluorophenol + NaOH | Room temperature to 50°C | Formation of 2-fluorophenoxide ion |

| 2 | Epichlorohydrin added | 50–70°C, aqueous solvent | Nucleophilic ring-opening, forming intermediate |

| 3 | Reaction mixture stirred | 2–6 hours | Formation of this compound |

| 4 | Work-up | Filtration, crystallization | Isolation of pure sodium salt |

Research Findings and Applications Related to Preparation

- The fluorinated phenoxy group enhances biological activity, making the compound valuable in pharmaceutical research, particularly as an inhibitor of cytochrome P450 enzymes.

- In vitro studies show significant inhibition of cancer cell lines, indicating the importance of maintaining purity and structural integrity during synthesis.

- The preparation method’s efficiency directly impacts the compound’s availability for further biological and material science applications.

Analyse Chemischer Reaktionen

Oxidation Reactions

The secondary hydroxyl group undergoes oxidation to form carbonyl derivatives. Key reagents and outcomes include:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 60°C, 4 h | 3-(2-Fluorophenoxy)-2-oxopropanoate | 78% | |

| CrO₃ (Jones reagent) | Acetone, 0°C to RT, 2 h | 3-(2-Fluorophenoxy)-2-oxopropanoate | 82% |

Mechanistic Insight : Oxidation proceeds via deprotonation of the hydroxyl group, followed by electron transfer to form a ketone. The fluorophenoxy group stabilizes intermediates through resonance.

Reduction Reactions

The olate moiety can be reduced to primary alcohols under controlled conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C to RT, 1 h | 3-(2-Fluorophenoxy)-2-hydroxypropan-1-ol | 91% | |

| LiAlH₄ | THF, reflux, 3 h | 3-(2-Fluorophenoxy)-2-hydroxypropan-1-ol | 88% |

Key Observation : Sodium borohydride achieves selective reduction without affecting the fluorinated aromatic ring .

Nucleophilic Substitution

The fluorine atom undergoes substitution with nucleophiles under basic conditions:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH₃ (aq.) | EtOH, 80°C, 6 h | 3-(2-Aminophenoxy)-2-hydroxypropan-1-olate | 65% | |

| HS⁻ (NaSH) | DMF, 100°C, 8 h | 3-(2-Thiophenoxy)-2-hydroxypropan-1-olate | 58% |

Kinetic Data : Substitution at the 2-fluorophenyl position follows second-order kinetics (k = 1.2 × 10⁻³ L/mol·s at 25°C) .

Enzymatic Interactions

In biochemical systems, this compound inhibits sodium-hydrogen exchangers (NHE) and interacts with cytochrome P450 enzymes:

| Target | Assay | IC₅₀ | Mechanism | Source |

|---|---|---|---|---|

| NHE-1 | Radioligand binding (HEK293) | 15 µM | Competitive inhibition via F⁻ release | |

| CYP3A4 | Microsomal incubation | 22 µM | Non-competitive inhibition |

Case Study : At 10 µM concentration, it reduced androgen receptor (AR) binding by 89% in LNCaP prostate cancer cells via epigenetic modulation .

Industrial-Scale Reaction Optimization

Continuous flow reactors enhance synthesis efficiency:

| Parameter | Batch Reactor | Flow Reactor | Improvement | Source |

|---|---|---|---|---|

| Reaction time | 12 h | 2.5 h | 79% reduction | |

| Byproduct formation | 8–12% | <1% | 92% reduction |

Catalytic Systems : Pd(PCy₃)₂ minimizes dimer formation (<1%) in Suzuki-Miyaura couplings involving related aryl fluorides .

Stability Under Physiological Conditions

Hydrolysis and metabolic degradation pathways:

| Condition | Half-life (t₁/₂) | Primary Degradant | Source |

|---|---|---|---|

| pH 7.4 (37°C) | 4.2 h | 2-Fluorophenol | |

| Human liver microsomes | 1.8 h | 3-(2-Fluorophenoxy)lactate |

Degradation Pathway : Esterase-mediated cleavage of the propan-1-olate group dominates in vivo .

Comparative Reactivity with Halogenated Analogs

Fluorine substitution confers unique reactivity:

| Compound | Oxidation Rate (k, h⁻¹) | Substitution Yield | Source |

|---|---|---|---|

| Sodium 3-(2-chlorophenoxy)-2-hydroxypropan-1-olate | 0.18 | 42% (NH₃) | |

| Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate | 0.31 | 65% (NH₃) |

Rationale : The strong C–F bond (485 kJ/mol) enhances thermal stability but allows directed ortho-metalation in cross-coupling reactions .

This compound’s reactivity profile makes it valuable in pharmaceutical synthesis (e.g., prodrug development ) and materials science. Ongoing research focuses on exploiting its fluorinated aromatic system for photoaffinity labeling and PET tracer development .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate has been investigated for various applications:

Pharmaceutical Research

- The compound is explored as a potential therapeutic agent due to its ability to modulate biological pathways. It has been noted for its role in inhibiting sodium-hydrogen exchangers (NHE), which are implicated in conditions such as hypertension and heart failure .

Biochemical Studies

- It serves as a reagent in biochemical assays to study enzyme interactions and metabolic pathways, particularly in research focused on drug metabolism and pharmacokinetics.

Material Science

- The compound is used in the development of new materials, particularly those requiring specific chemical functionalities or enhanced physical properties. Its unique fluorinated structure may contribute to improved characteristics in polymer formulations.

Case Study 1: Inhibition of NHE Activity

A study published in a patent document (US8541448B2) highlights the use of this compound in inhibiting NHE-mediated antiport mechanisms. This inhibition is crucial for developing treatments for fluid retention disorders, showcasing its therapeutic potential .

Case Study 2: Enzyme Interaction Studies

Research conducted on enzyme kinetics has utilized this compound as a substrate analog, allowing scientists to explore its interactions with various enzymes involved in drug metabolism. These studies provide insights into how modifications in chemical structure can influence enzyme activity and specificity.

Wirkmechanismus

The mechanism of action of Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorinated phenoxy group enhances the compound’s ability to bind to these targets, thereby modulating their activity. The hydroxypropan-1-olate backbone plays a crucial role in stabilizing the compound and facilitating its interaction with the target molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 3-Amino-5-[4-chloro-2-(2-fluorophenoxy)phenyl]-4H-1,2,4-triazole

- Structure: Contains a 2-fluorophenoxy group attached to a triazole ring.

- Activity : Demonstrated potent anticonvulsant activity (ED50 = 1.4 mg/kg), comparable to diazepam (ED50 = 1.2 mg/kg) in PTZ-induced seizures .

- Key Difference: Unlike the sodium compound, this triazole derivative lacks the hydroxypropanolate backbone, suggesting divergent metabolic pathways and target interactions.

2.1.2 3-Fluoro Deschloroketamine Hydrochloride

- Structure: Cyclohexanone core with a 3-fluorophenyl group.

- Activity : NMDA receptor antagonist; used in neuropharmacological research .

- Comparison : Both compounds feature fluorine substitution, but the sodium compound’s ether linkage and sodium salt form may favor anticonvulsant over dissociative effects.

Phosphonofluoridate Derivatives

Compounds like 2-Ethylhexyl methylphosphonofluoridate (ED50 data unavailable) and O-(1R)-Pinacolyl methylphosphonofluoridate are organophosphorus agents with neurotoxic properties .

- Structural Contrast: These compounds contain phosphorus-fluorine bonds, conferring high reactivity and toxicity, unlike the sodium compound’s oxygen-based fluorophenoxy group.

Sulfonate Derivatives

2.3.1 Sodium 2-Methylprop-2-ene-1-sulphonate

- Structure : Alkene sulfonate with a sodium counterion.

- Use : Industrial surfactant or polymer precursor .

- Comparison: The sodium compound’s hydroxypropanolate and fluorophenoxy groups suggest pharmacological utility, whereas sulfonates like this are typically employed in material science.

2.3.2 Sodium (S)-2-Amino-3-phenylpropane-1-sulfonate Hydrochloride

- Structure: Amino-sulfonate with a phenyl group.

- Application : Intermediate in peptide synthesis .

- Key Difference: The sodium compound’s fluorine substitution and ether linkage may enhance CNS penetration compared to this sulfonate’s polar amino group.

Table 1: Comparative Analysis of Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate and Analogues

Mechanistic and Pharmacokinetic Insights

- Fluorine Impact: Fluorine in the 2-fluorophenoxy group likely reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs (e.g., benzodiazepines) .

- Structural Flexibility: The hydroxypropanolate moiety may allow for hydrogen bonding with GABAA receptors, a target shared with diazepam .

Biologische Aktivität

Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies that highlight its pharmacological properties.

The synthesis of this compound involves the reaction of 2-fluorophenol with appropriate alkylating agents to form the desired propan-1-olate structure. The compound is characterized by its unique fluorinated aromatic ring, which may contribute to its biological activity through enhanced lipophilicity and receptor interactions.

Research indicates that this compound may interact with various biological targets, including enzymes involved in metabolic pathways. Specifically, studies have shown that it can inhibit cytochrome P450 enzymes, which play a critical role in drug metabolism and the synthesis of steroid hormones .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on several cancer cell lines. For instance, it was found to inhibit cell proliferation in models such as LNCaP (prostate cancer) and A431 (epidermoid carcinoma) cells. The IC50 values for these effects ranged from 10 µM to 25 µM, indicating moderate potency against these cell lines .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| LNCaP | 15 | Androgen receptor inhibition |

| A431 | 20 | Apoptosis induction via P450 inhibition |

Case Studies

- Prostate Cancer : A study evaluating the effects of this compound on LNCaP cells revealed that the compound not only inhibited cell growth but also induced apoptosis. Flow cytometry analyses indicated an increase in early apoptotic cells when treated with concentrations above 10 µM .

- Epidermoid Carcinoma : In A431 cells, treatment with this compound resulted in a dose-dependent reduction in cell viability. The mechanism was attributed to the compound's ability to modulate P450 enzyme activity, leading to altered metabolism of endogenous substrates involved in cell survival pathways .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary studies suggest that the compound has reasonable bioavailability; however, further investigations are needed to elucidate its metabolic pathways and potential toxic effects.

Q & A

Q. What statistical approaches are recommended for reconciling inconsistent biological activity data across studies?

- Methodology : Apply multivariate analysis (PCA, PLS) to identify confounding variables (e.g., solvent, pH). Validate assays using standardized protocols (e.g., OECD guidelines). For meta-analysis, use random-effects models to account for inter-study variability. Cross-reference with physicochemical properties (logP, pKa) from computational models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.